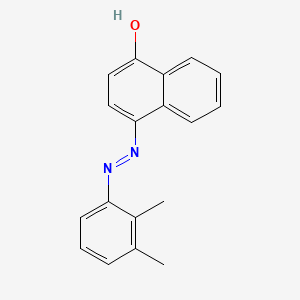

4-((Dimethylphenyl)azo)-1-naphthol

Description

Structure

3D Structure

Properties

CAS No. |

85136-31-8 |

|---|---|

Molecular Formula |

C18H16N2O |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

4-[(2,3-dimethylphenyl)diazenyl]naphthalen-1-ol |

InChI |

InChI=1S/C18H16N2O/c1-12-6-5-9-16(13(12)2)19-20-17-10-11-18(21)15-8-4-3-7-14(15)17/h3-11,21H,1-2H3 |

InChI Key |

BBIIRLWNQVIANV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N=NC2=CC=C(C3=CC=CC=C32)O)C |

Origin of Product |

United States |

Genesis and Evolution of Azo Chromophores in Organic Chemistry

The story of azo compounds is a significant chapter in the history of synthetic organic chemistry, dating back to the 19th century. The discovery of the diazotization reaction by Peter Griess in 1858 was a pivotal moment, enabling the synthesis of a vast array of dyes and pigments. This reaction involves the treatment of a primary aromatic amine with a nitrous acid source to form a diazonium salt, which can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or naphthol, to form the characteristic azo linkage. This process, known as azo coupling, is the cornerstone of azo dye synthesis. nih.gov

The color of azo compounds arises from the azo group acting as a chromophore, the part of a molecule responsible for its color. The extended π-conjugated system, which includes the aromatic rings and the azo bridge, allows for the absorption of light in the visible region of the electromagnetic spectrum. The specific color observed is the complementary color to the light absorbed. The nature and position of substituents on the aromatic rings play a crucial role in tuning the electronic properties of the chromophore and, consequently, the color of the dye.

Structural Significance of Naphthol Based Azo Compounds

Naphthol moieties are particularly significant in the design of azo dyes. The fusion of a benzene (B151609) ring with a phenol (B47542) or naphthol creates a more extended conjugated system compared to simple phenolic analogues, often resulting in deeper and more intense colors. The hydroxyl group (–OH) of the naphthol ring is a powerful activating group, facilitating the electrophilic substitution of the diazonium ion at a specific position. In the case of 1-naphthol (B170400), the coupling reaction typically occurs at the 4-position (para to the hydroxyl group) due to electronic and steric factors.

A critical aspect of hydroxy-substituted azo compounds, including those derived from naphthols, is the phenomenon of azo-hydrazone tautomerism. This is a form of constitutional isomerism where the molecule exists as an equilibrium mixture of two forms: the azo form, containing the –N=N– linkage and a hydroxyl group, and the hydrazone form, with a –NH–N=C< linkage and a keto group. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic rings. tandfonline.com This tautomerism is not merely a structural curiosity; it significantly impacts the compound's properties, including its color, lightfastness, and solubility.

Scope and Research Trajectories for 4 Dimethylphenyl Azo 1 Naphthol and Cognate Structures

While a comprehensive body of literature dedicated solely to 4-((Dimethylphenyl)azo)-1-naphthol is not extensive, research on closely related naphthol-azo dyes provides significant insights into its potential properties and applications. The general synthesis would involve the diazotization of a dimethylaniline, followed by coupling with 1-naphthol (B170400).

Synthesis and Characterization:

The synthesis of analogous azo-naphthol dyes is well-established. For instance, the synthesis of 1-(1-Phenylazo)-2-naphthol involves the diazotization of aniline (B41778) and subsequent coupling with 2-naphthol. repec.org A similar approach would be employed for this compound.

Table 1: General Synthesis of Azo-Naphthol Dyes

| Step | Description | Reagents | Conditions |

| 1 | Diazotization | Primary Aromatic Amine, Sodium Nitrite, Hydrochloric Acid | 0-5 °C |

| 2 | Coupling | Diazonium Salt, Naphthol, Sodium Hydroxide | 0-5 °C |

Characterization of these compounds typically involves a suite of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound (based on analogous compounds)

| Technique | Expected Features | Reference for Analogy |

| Infrared (IR) Spectroscopy | Broad O-H stretch, N=N stretch, C=C aromatic stretches. | ijpsjournal.com |

| ¹H NMR Spectroscopy | Aromatic protons, methyl protons, and a downfield signal for the hydroxyl proton (or NH proton in the hydrazone form). | rsc.org |

| ¹³C NMR Spectroscopy | Signals for aromatic carbons, methyl carbons, and carbons of the azo and hydroxyl/keto groups. | rsc.org |

| UV-Visible Spectroscopy | Absorption bands in the visible region, with the λmax dependent on the solvent and the tautomeric form present. | nist.gov |

Research Applications:

The research trajectories for this compound and its cognates are diverse:

Dyes and Pigments: The primary and historical application of azo compounds is in coloration for textiles, plastics, and other materials. jbiochemtech.com The specific shade and fastness properties would be a key area of investigation.

Solvatochromism: Naphthol-azo dyes often exhibit solvatochromism, where the color of the dye changes with the polarity of the solvent. This property arises from differential stabilization of the ground and excited electronic states by the solvent. This makes them useful as probes for solvent polarity. nih.govresearchgate.net

Nonlinear Optics: The extended π-electron systems in some azo dyes give rise to significant nonlinear optical (NLO) properties, making them candidates for applications in optical data storage and telecommunications.

Analytical Reagents: The color change of some azo dyes in response to pH or the presence of metal ions allows for their use as indicators in chemical analysis.

Antimicrobial Agents: Studies on related azo-naphthol compounds have shown potential antimicrobial activity against various bacteria and fungi. jbiochemtech.com This opens up avenues for their investigation in medicinal chemistry.

Iv. Computational Chemistry and Quantum Chemical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netacs.org It is widely employed to investigate the structural and electronic properties of azo dye systems. mdpi.com Researchers typically use hybrid functionals, such as the popular B3LYP, in conjunction with basis sets like 6-31G(d,p) or 6-311G(d,p), to model these compounds. researchgate.netmdpi.comresearchgate.net

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. nih.gov For azo dyes, this involves calculating key bond lengths, bond angles, and dihedral angles that define the molecule's shape. DFT calculations can, for instance, confirm the planarity or non-planarity of the aromatic rings and the azo bridge. researchgate.net

Conformational analysis, an extension of geometry optimization, explores the various spatial arrangements (conformers) a molecule can adopt and their relative energies. chemrxiv.org For a molecule like 4-((Dimethylphenyl)azo)-1-naphthol, this could involve the rotational barriers around the single bonds, such as the C-N and C-C bonds connecting the aromatic rings to the azo group. By identifying the lowest-energy conformer, researchers can establish the most probable structure of the molecule under given conditions. mdpi.com In more complex systems, DFT calculations have been used to determine the equilibrium between different conformational states, such as boat and chair forms, by comparing the calculated free energies of each conformer. chemrxiv.org

The electronic properties of a dye are fundamental to its color and reactivity. DFT is used to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals. researchgate.net Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its first electronic transition, which dictates its color. researchgate.net In typical azo dyes, the HOMO is often localized on the electron-rich portion of the molecule (such as the naphthol ring), while the LUMO is distributed across the electron-accepting azo bridge and phenyl group. researchgate.net This spatial separation of the frontier orbitals is characteristic of a π-π* charge-transfer transition. researchgate.net

Global chemical reactivity descriptors, which provide insight into the stability and reactivity of the molecule, can be calculated from the HOMO and LUMO energies.

Table 1: Key Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | A = -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and electronic transitions. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. acs.org |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. researchgate.net |

DFT calculations are a powerful tool for predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These predicted frequencies are then compared with experimental data to assign specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. researchgate.net

For a related compound, 4-(2-Hydroxyphenyl azo)-1-naphthol, experimental FT-IR spectroscopy identified key vibrational bands. acs.orgnih.gov Theoretical DFT calculations on such molecules help to confirm the assignment of these bands. For example, the characteristic stretching vibration of the azo group (–N=N–) is a key identifier in the IR spectrum. acs.org

Table 2: Selected Experimental FT-IR Vibrational Frequencies for the Related Compound 4-(2-Hydroxyphenyl azo)-1-naphthol

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3114–3218 | O–H stretching | acs.orgnih.gov |

| 3001 | Aromatic C–H stretching | acs.orgnih.gov |

Note: This data is for a structurally similar compound and serves as a reference for the types of vibrational modes studied.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov

The calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). Comparing the predicted chemical shifts with experimental values serves as a stringent test of the accuracy of the computed molecular structure. researchgate.net Studies have shown that the choice of DFT functional and basis set can significantly impact the accuracy of the prediction. nih.gov For complex molecules, this computational approach can be invaluable in assigning ambiguous signals or confirming a proposed structure. researchgate.net

Table 3: Experimental NMR Chemical Shifts (ppm) for the Related Compound 4-(2-Hydroxyphenyl azo)-1-naphthol in DMSO-d₆

| Nucleus | Chemical Shift (δ) | Assignment | Reference |

|---|---|---|---|

| ¹H | 11.25 (s) | Phenolic O–H | acs.orgnih.gov |

| ¹H | 8.56 (s) | Naphtholic O–H | acs.orgnih.gov |

| ¹H | 8.26–6.98 (m) | Aromatic Protons | acs.orgnih.gov |

| ¹³C | 157.99 - 109.05 | Aromatic Carbons | acs.orgnih.gov |

Note: This experimental data for a related compound illustrates the target values that DFT/GIAO calculations aim to reproduce.

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic (UV-Visible) absorption spectra. mdpi.comresearchgate.net

TD-DFT calculates the energies required to promote an electron from an occupied orbital to an unoccupied one (excitation energies) and the probability of these transitions (oscillator strengths). researchgate.net These calculated values correspond directly to the position (λmax) and intensity of the absorption bands in a UV-Vis spectrum.

For azo dyes, TD-DFT can accurately predict the strong π-π* transition that is responsible for their intense color. researchgate.net The calculations can also reveal the nature of the electronic transitions, for example, by identifying which molecular orbitals are involved (e.g., HOMO → LUMO). researchgate.net Researchers often test various functionals (like B3LYP, CAM-B3LYP, or PBE1PBE) and include solvent models (like the Polarizable Continuum Model, PCM) to find the best agreement with experimental spectra. researchgate.netchemrxiv.org This predictive power is crucial for designing new dyes with specific, targeted colors. nih.gov

Table 4: Conceptual TD-DFT Output for a Typical Azo Dye

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 2.53 | 490 | 1.15 | HOMO → LUMO (98%) |

| S₀ → S₂ | 3.44 | 360 | 0.21 | HOMO-1 → LUMO (85%) |

Note: This table is a representative example illustrating the type of data generated from TD-DFT calculations and does not represent the specific target compound.

Elucidation of Photophysical Pathways

The interaction of this compound with light is governed by its electronic structure. Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the photophysical pathways of this molecule, such as absorption and emission of light.

Computational studies can predict the electronic absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states. For azo dyes, the absorption spectrum is typically characterized by two main bands: a strong band in the visible or near-UV region attributed to a π → π* transition across the conjugated system, and a weaker band at longer wavelengths corresponding to a forbidden n → π* transition, originating from the lone pair of electrons on the nitrogen atoms of the azo group. nih.govmdpi.com TD-DFT calculations not only predict the wavelength of maximum absorption (λ_max) but also the oscillator strength (f), which is proportional to the intensity of the absorption band.

Following absorption, the molecule can relax to the ground state via radiative (fluorescence) or non-radiative pathways. By optimizing the geometry of the first excited state, computational models can simulate the emission spectrum. The energy difference between the absorption and emission maxima, known as the Stokes shift, can also be calculated, providing insight into the structural reorganization that occurs upon excitation. nih.gov For a representative azo dye, NTAMP, TD-DFT calculations revealed a significant Stokes shift of over 120 nm in the gas phase, which increased further in a solvent, indicating substantial geometric changes between the ground and excited states. nih.gov

| Property | Gas Phase | Aqueous Solution |

|---|---|---|

| Absorption λmax (π → π*) | 428.9 nm | 462.0 nm |

| Oscillator Strength (f) | 0.319 | - |

| Emission λmax | 552.2 nm | 651.3 nm |

| Stokes Shift | 123.3 nm | 189.3 nm |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, revealing the dynamic behavior of this compound in various environments.

The color of azo dyes is often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Computational models can simulate these solvent effects to predict and explain the observed spectral shifts. nih.gov The most common approach is to use implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

By performing TD-DFT calculations with the PCM, it is possible to model how the solvent stabilizes the ground and excited states of the dye differently. A bathochromic shift (red shift) in the absorption spectrum typically occurs in more polar solvents if the excited state is more polar than the ground state. Conversely, a hypsochromic shift (blue shift) is observed if the ground state is more stabilized. researchgate.net These calculations allow for the validation of experimental findings and can be used to estimate excited-state dipole moments using theoretical frameworks like the Lippert-Mataga and Bakhshiev equations. researchgate.net

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Experimental λmax (nm) |

|---|---|---|---|

| Toluene | 2.38 | 475 | 482 |

| Chloroform | 4.81 | 488 | 495 |

| Ethanol | 24.55 | 496 | 505 |

| DMSO | 46.70 | 502 | 510 |

Hydroxy-azo dyes like this compound can exist in a tautomeric equilibrium between the azo form (with an -OH group) and the hydrazone form (with a C=O group and an N-H bond). rsc.org The position of this equilibrium is sensitive to factors like solvent and pH.

Quantum chemical calculations are crucial for studying these acid-base equilibria. By calculating the total energies of the azo and hydrazone tautomers, as well as their corresponding deprotonated (anionic) forms, researchers can predict which form is more stable under different conditions. rsc.org DFT calculations have shown that in many cases, the hydrazone form is more stable, particularly in polar solvents, due to favorable intramolecular hydrogen bonding and resonance delocalization. rsc.org These computational approaches can also be used to estimate the pKa values associated with the phenolic proton, providing insight into the dye's color changes with pH.

| Tautomer | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|

| Azo Form | DFT/B3LYP | +3.5 |

| Hydrazo Form | DFT/B3LYP | 0.0 (Reference) |

The defining characteristic of azobenzene (B91143) derivatives is their ability to undergo reversible photoisomerization between the stable trans (E) and metastable cis (Z) configurations around the N=N double bond. This process forms the basis of their application as molecular switches. Computational chemistry is essential for understanding the mechanism of this conformational change.

By mapping the potential energy surface along the isomerization coordinate (typically the CNNC dihedral angle), theorists can identify the transition state structures and calculate the energy barriers for both the photochemical and thermal switching processes. rsc.org These calculations help to rationalize how electronic excitation enables the switching and predict the rate of thermal relaxation from the cis back to the trans form. Understanding these energy landscapes is key to designing azo switches with specific properties, such as the wavelength of light needed for switching and the thermal stability of the cis state.

Calculation of Linear and Nonlinear Optical (NLO) Properties

Azo dyes, with their extended π-conjugated systems featuring electron-donating (e.g., hydroxyl, dimethylamino) and electron-accepting (azo group) moieties, are excellent candidates for nonlinear optical (NLO) materials. kocaeli.edu.tr NLO materials can alter the properties of light passing through them and are vital for technologies like optical data storage and frequency conversion.

Quantum chemical calculations, primarily using DFT, are a standard method for predicting the NLO response of molecules. nih.gov Key properties calculated include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities, which quantify the second- and third-order NLO responses, respectively. researchgate.net A large value for β is desirable for applications like second-harmonic generation (SHG). Calculations show that the NLO properties are strongly dependent on the molecular structure and the nature of the solvent. nih.gov For instance, studies on azo sulfonamides have shown a direct correlation between a small HOMO-LUMO energy gap and a large first hyperpolarizability (β). nih.gov

| Property | Azo Dye Example | Urea (Reference) |

|---|---|---|

| Dipole Moment, μ (Debye) | 5.8 D | 1.4 D |

| Polarizability, α (10-24 esu) | 35.4 | 3.8 |

| First Hyperpolarizability, β (10-30 esu) | 82.1 | 0.34 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred binding orientation and affinity of one molecule (a ligand, such as an azo dye) to a second molecule (a receptor, typically a protein or DNA). researchgate.net This method is widely used to understand the biological activity and potential toxicity of chemical compounds. mdpi.comresearchgate.net

In the context of this compound, docking studies can be performed to investigate its interaction with various biological targets. For example, since azo dyes can be metabolized by azoreductase enzymes in microorganisms and in the human liver, docking the dye into the active site of an azoreductase can reveal the key amino acid residues involved in binding and catalysis. nih.govplos.org Similarly, docking studies with DNA can help assess the potential for the dye to act as an intercalating or groove-binding agent, which is often linked to genotoxicity. mdpi.com The results are typically reported as a docking score (an estimation of binding free energy) and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts. koyauniversity.orgworldsresearchassociation.com

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Azo Dye | 1HNJ | -8.5 | Phe-124, Tyr-131, Asn-104 | π-π stacking, H-bond |

V. Advanced Applications in Materials Science and Analytical Chemistry

Optoelectronic Materials Development

Azo dyes are renowned for their unique electronic and optical properties, stemming from the photoisomerization of the azo (-N=N-) group and the extended π-conjugated system. These characteristics are fundamental to their application in optoelectronic and photonic devices.

The design of organic electronic devices using azo dyes like 4-((Dimethylphenyl)azo)-1-naphthol hinges on the molecule's donor-acceptor architecture. The naphthol group and the dimethylphenyl group act as electron-rich (donor) and electron-accepting or -modulating moieties, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. This ICT is crucial for determining the material's electronic bandgap, charge-carrier mobility, and nonlinear optical (NLO) properties. The presence of the hydroxyl (-OH) group on the naphthol ring offers a site for chemical modification, allowing for the fine-tuning of these electronic properties to suit specific device requirements. ontosight.ai

The photoresponsive nature of the azo bond makes these compounds suitable for applications in photonic systems, such as optical data storage and optical switching. The trans-cis isomerization induced by light can alter the refractive index and absorption coefficient of the material, allowing for the writing and erasing of information using light. Azo compounds, explored for their potential in biological research, have been investigated for their use as markers in biochemical assays, highlighting their versatility. ontosight.ai

The performance of azo dyes in electronic and photonic applications is highly dependent on their organization in the solid state. Consequently, significant research is dedicated to the fabrication and characterization of thin films. Techniques like thermal evaporation and sol-gel processing are employed to create ordered films. mdpi.com The ability to form smooth, uniform thin films with controlled molecular orientation is critical for optimizing device performance. For analogous azo dyes, studies have shown that properties like the optical energy gap can be dependent on film thickness and annealing temperatures, indicating that processing conditions are a key parameter in device fabrication.

Chemosensor and Chemical Probe Design

The development of chemosensors for detecting environmentally and biologically important species is a major field of research. Azo-naphthol derivatives are particularly effective as colorimetric and fluorometric sensors due to their distinct spectral changes upon interaction with analytes.

Azo-naphthol compounds serve as excellent platforms for chemosensors. The sensing mechanism typically relies on the analyte binding to the sensor molecule, often through chelation with the azo nitrogen atoms and the naphtholic oxygen. This interaction perturbs the electronic structure of the dye, leading to a measurable change in its absorption (colorimetric) or emission (fluorometric) spectrum. nih.gov This allows for the "naked-eye" detection of target species. For instance, a naphthol and nitroaniline-based sensor, BHMN, was developed for the fluorometric detection of Al³⁺ and the colorimetric detection of Fe³⁺. researchgate.net

The selective and sensitive detection of heavy and transition metal cations is crucial due to their environmental impact and roles in biological systems. Azo-naphthol based chemosensors have demonstrated high selectivity for various metal ions. The specificity is governed by the nature of the binding pocket, the electronic properties of the dye, and the coordination chemistry of the target cation.

Research on analogous compounds provides a clear blueprint for the potential of this compound in this domain.

Fe³⁺ and Cu²⁺ Detection: Azo-functionalized 2-naphthols have been shown to selectively interact with Fe³⁺ and Cu²⁺ ions, resulting in a distinct color change from yellow to dark brown for Fe³⁺, enabling visual detection. rsc.org Another sensor based on a naphthol and nitroaniline framework could visually discriminate Fe³⁺ from Fe²⁺ and other cations, with a detection limit of 3.10 μM. researchgate.net

Al³⁺ Detection: A new purple azo dye, TPN1, demonstrated a color change to lavender in the presence of Al³⁺ ions. amazonaws.comchemrxiv.org Similarly, the BHMN sensor detected Al³⁺ through a "turn-on" fluorescence response with a detection limit of 8.22 μM. researchgate.net

Ni²⁺ Detection: Probes like 1-(2-Pyridylazo)-2-Naphthol (PAN) have been effectively used in the spectrophotometric determination of Ni²⁺ concentrations. researchgate.net Another system using a paper-based chemosensor was capable of detecting Ni²⁺ through a distinct color change. nih.gov

The performance of several azo-naphthol based chemosensors for detecting these metal ions is summarized in the table below.

| Sensor Compound/System | Target Ion(s) | Detection Method | Limit of Detection (LOD) | Observed Change |

| Azo-functionalized 2-naphthol | Fe³⁺, Cu²⁺ | Colorimetric (Gel) | Not Specified | Yellow to dark brown gel (for Fe³⁺) |

| Naphthol-nitroaniline sensor (BHMN) | Fe³⁺ | Colorimetric | 3.10 μM | Colorless to purple |

| Naphthol-nitroaniline sensor (BHMN) | Al³⁺ | Fluorometric | 8.22 μM | Fluorescence "turn-on" |

| (E)-1-((5-methoxy thiazolo[4,5-b]pyridin-2-yl) diazenyl) naphthalen-2-ol (TPN1) | Al³⁺, Cu²⁺ | Colorimetric | Not Specified | Purple to lavender (Al³⁺), Purple to blue (Cu²⁺) |

| 1-(2-Pyridylazo)-2-Naphthol (PAN) | Ni²⁺, Cu²⁺, Fe²⁺ | Spectrophotometric | Not Specified | Change in absorption spectrum |

| Paper-based sensor with 1-(pyridin-2-yl diazenyl) naphthalen-2-ol | Fe³⁺, Ni²⁺ | Colorimetric | Not Specified | Distinct color change on paper strip |

Quantitative Analytical Methodologies (e.g., Spectrophotometric Determination)

UV-Visible spectrophotometry is a primary analytical technique for the characterization and quantification of azo dyes like this compound. researchgate.net The method is based on the Beer-Lambert law, which correlates the absorbance of a solution with the concentration of the absorbing species. The intense color of azo dyes, stemming from their extended π-conjugated systems, allows for sensitive and accurate determination. sdiarticle1.in

A common quantitative approach involves the diazotization of an aromatic amine and its subsequent coupling reaction to form a colored azo dye, which is then measured spectrophotometrically. A similar method has been successfully developed for the determination of 4-ethylphenol, where it is reacted with a diazonium salt to produce a yellow azo compound with maximum absorption at 426 nm. uobaghdad.edu.iq This same principle can be applied to quantify this compound itself by measuring its absorbance at its λmax in a suitable solvent.

The absorption spectra of these dyes are sensitive to the solvent and the electronic nature of substituents, which allows for the fine-tuning of analytical methods. researchgate.netresearchgate.net For quantitative analysis, calibration curves are constructed by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the determination of the concentration of the dye in unknown samples. For instance, a colorimetric method for the detection of 1-naphthol (B170400) using modified gold nanoparticles relied on the linear relationship between the absorbance ratio (A630/A520) and the analyte concentration, achieving a low limit of detection. mdpi.com

Integration into Molecular Logic Gate Systems

The responsive nature of this compound to chemical inputs like H+ ions (pH) or potentially other ions makes it a suitable component for constructing molecular logic gates. These are molecules that perform a logical operation based on one or more chemical or physical inputs to produce a single optical output (e.g., absorbance or fluorescence). academie-sciences.fr

For example, the distinct color change of the dye in response to pH can be used to create a simple YES logic gate. If the input is defined as a sufficiently high pH (e.g., pH > 9), and the output is the "ON" state (e.g., high absorbance at the λmax of the basic form), the gate is activated only in the presence of the input. Conversely, a NOT gate can be designed based on the acidic form.

More complex logic can be achieved by combining inputs. An INHIBIT (INH) logic gate could be designed where the presence of a metal ion that binds to the dye produces a specific colorimetric output (Output = 1), but this output is blocked if a competing anion like EDTA is also present (Input 2). nih.gov The development of such systems is a significant step toward molecular-level computing and advanced sensing applications. academie-sciences.fr

Fundamental Photophysical Property Exploitation

The interaction of this compound with light is central to its applications. Key photophysical processes like intramolecular charge transfer and the resulting chromic phenomena are actively exploited for sensing.

Intramolecular Charge Transfer (ICT) Processes for Tunable Optical Responses

The structure of this compound contains all the necessary components for intramolecular charge transfer (ICT): an electron-donating group (the dimethylamino moiety), an electron-accepting component (the azo-naphthol system), and a π-conjugated bridge that connects them. Upon absorption of light, an electron can be promoted from the highest occupied molecular orbital (HOMO), largely associated with the donor, to the lowest unoccupied molecular orbital (LUMO), associated with the acceptor.

This photoinduced charge redistribution creates a large dipole moment in the excited state, making its energy highly sensitive to the polarity of its environment. sdiarticle1.in In polar solvents, the excited state is stabilized, which typically leads to a bathochromic (red) shift in the emission spectrum. This tunability of the optical response based on solvent polarity is a hallmark of ICT processes and is crucial for developing solvent-sensitive fluorescent probes. The design of fluorescent devices often relies on exploiting ICT alongside other mechanisms like photoinduced electron transfer (PET) and fluorescence resonance energy transfer (FRET). academie-sciences.fr

Acidochromic and Halochromic Phenomena for Environmental Sensing

Acidochromism and halochromism refer to the reversible color change of a compound upon variations in acidity (pH). jobrs.edu.iq As detailed in section 5.2.1.3, aryl azo naphthols are excellent examples of halochromic systems. The equilibrium between the yellow azo form (Ar-N=N-Ar'-OH) in acidic or neutral conditions and the deeper colored (e.g., red or blue) quinone-hydrazone tautomer or the deprotonated naphtholate form (Ar-N=N-Ar'-O⁻) in basic conditions is the basis for this phenomenon. jobrs.edu.iqresearchgate.net

This property is directly applicable to environmental sensing. For example, a test strip impregnated with this compound could provide a rapid, naked-eye indication of the pH of water samples. The transition between distinct colors at a specific pH range allows for the semi-quantitative analysis of acidity or alkalinity in various environmental and industrial settings. Research on a similar azo dye, 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde, confirmed its good halochromic properties, with a significant color difference observed between its acidic (λmax ~335 nm) and basic (λmax ~468 nm) forms. nih.gov

Vi. Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes with azo dye ligands is a well-established field. However, specific studies detailing the synthesis and characterization of chelates with a comprehensive range of transition metals for the precise ligand 4-((Dimethylphenyl)azo)-1-naphthol are not extensively documented in available scientific literature. Methodologies for similar azo dyes typically involve the reaction of an ethanolic solution of the ligand with an aqueous or ethanolic solution of the respective metal salt, often with refluxing to ensure the completion of the reaction.

Formation with Transition Metal Ions (e.g., Cr(III), Mn(II), Fe(III), Co(II), Cu(II), Zn(II), Ni(II), Cd(II), Hg(II))

While comprehensive data for This compound is limited, studies on analogous azo-naphthol compounds provide a framework for expected reactions. For instance, related ligands have been shown to form stable complexes with a wide array of transition metal ions. Research on ligands such as 4-(2-hydroxyphenylazo)-1-naphthol and 4-(p-phenyl azo sulfonic acid)-1-naphthol demonstrates successful complex formation with ions including Cr(III), Mn(II), Fe(III), Co(II), and Ni(II). nih.govresearchgate.netwikipedia.org Similarly, complexes of Cu(II), Zn(II), Cd(II), and Hg(II) have been synthesized using other related azo dye ligands, suggesting that This compound would likely exhibit similar reactivity. jpsbr.orgresearchgate.net The synthesis typically results in colored precipitates, which can be isolated, purified, and then characterized. orientjchem.org

Spectroscopic Signatures of Complexation (IR, UV-Vis, NMR)

Spectroscopic methods are fundamental to confirming the formation of metal complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: In studies of similar azo-naphthol ligands, the IR spectrum of the free ligand shows characteristic bands for the O-H and N=N groups. nih.govresearchgate.net Upon complexation, a significant shift in the frequency of the N=N (azo) stretching vibration to a lower wavenumber is typically observed. nih.govresearchgate.net This shift is a strong indicator that the nitrogen atom of the azo group is involved in coordination with the metal ion. nih.govresearchgate.net Furthermore, the disappearance or significant broadening of the phenolic O-H band in the spectra of the complexes confirms the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. nih.govresearchgate.netacs.org New bands at lower frequencies can also appear, which are attributed to the formation of M-N and M-O bonds. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal chelates are generally different from that of the free ligand. The formation of complexes typically causes a shift in the absorption bands to either shorter or longer wavelengths (hypsochromic or bathochromic shifts), providing evidence of metal-ligand interaction. These spectra are also used to determine the stoichiometry of the complexes using methods like the mole-ratio or continuous variation methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is another powerful tool, particularly for diamagnetic complexes like those of Zn(II) or Cd(II). In the spectrum of the free ligand, a signal corresponding to the phenolic -OH proton is present. The disappearance of this signal upon complexation provides clear evidence of the involvement of the phenolic oxygen in binding to the metal ion. acs.org Shifts in the positions of the aromatic protons in the complex compared to the free ligand can also provide information about the electronic environment changes upon coordination.

Ligand Behavior and Binding Modes

The way a ligand binds to a central metal atom is critical to the structure and properties of the resulting complex. This includes identifying the specific atoms that donate electrons and the ratio in which the ligand and metal combine.

Identification of Metal-Binding Sites (e.g., Azo Nitrogen, Phenolic Oxygen)

Based on extensive research on analogous azo-naphthol compounds, This compound is expected to act as a bidentate ligand. The two primary binding sites are the phenolic oxygen of the naphthol ring and one of the nitrogen atoms from the azo group. nih.govwikipedia.org Spectroscopic evidence, particularly from IR studies showing shifts in both the ν(N=N) and ν(O-H) bands, consistently supports this bidentate coordination mode, forming a stable chelate ring with the metal ion. nih.govresearchgate.netwikipedia.org This chelation involves the loss of the proton from the hydroxyl group, making the ligand monoanionic.

Determination of Complex Stoichiometry and Stability Constants

The metal-to-ligand ratio (stoichiometry) in these complexes is commonly determined using spectrophotometric titrations or by elemental analysis. For many divalent transition metal ions reacting with similar bidentate azo dyes, a 1:2 metal-to-ligand ratio is frequently observed, resulting in an octahedral or tetrahedral geometry. wikipedia.orgjpsbr.org However, 1:1 ratios are also possible. nih.gov

The table below summarizes typical findings for stoichiometry based on studies of analogous azo dye complexes.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Reference |

| Co(II) | 1:2 | wikipedia.org |

| Ni(II) | 1:2 | wikipedia.org |

| Cu(II) | 1:2 | jpsbr.org |

| Zn(II) | 1:2 | jpsbr.org |

| Mn(II) | 1:2 | jpsbr.org |

| Fe(III) | 1:2 | nih.govresearchgate.net |

| Cr(III) | 1:2 | nih.govresearchgate.net |

This table is illustrative and based on data for analogous compounds. The actual stoichiometry for this compound may vary.

Structural Elucidation of Metal Complexes

The final three-dimensional structure of the metal complexes is determined by a combination of analytical techniques. Elemental analysis, molar conductivity, magnetic susceptibility measurements, and spectral data (IR, UV-Vis) are collectively used to propose a geometry for the complexes.

Magnetic Susceptibility Measurements for Electronic Configuration

Magnetic susceptibility measurements are a critical tool for determining the electronic configuration and stereochemistry of metal complexes. The effective magnetic moment (μ_eff), calculated from this data, provides insight into the number of unpaired electrons in the central metal ion. This, in turn, helps in assigning the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). For example, in studies of other azo dye complexes, a magnetic moment of approximately 1.84 μ_B for an iron(III) complex was consistent with a low-spin d5 configuration in an octahedral environment. acs.org

A data table for metal complexes of this compound cannot be generated as the specific magnetic moment values have not been reported in the reviewed literature.

Molar Conductivity Studies

Molar conductivity (Λ_M) measurements are performed on solutions of the metal complexes to determine whether the ligand is coordinated to the metal ion as a neutral molecule or as an anion, and to establish the electrolytic nature of the complexes. The solvent used (commonly DMF or DMSO) and the concentration are key parameters in these studies. nih.govekb.eg High conductivity values typically suggest an electrolytic complex (e.g., 1:1, 1:2, or 2:1 electrolyte), while low values indicate a non-electrolytic nature, where the counter-ions may be part of the coordination sphere. For related azo dye complexes, molar conductivity measurements have been essential in confirming their proposed structures. acs.orgnih.gov

A data table of molar conductivity values for complexes of this compound is not available due to a lack of published data.

Proposed Geometries and Coordination Environments of Metal Centers

The geometry of the metal center in a coordination complex is typically proposed based on a combination of evidence from magnetic susceptibility, electronic spectra (UV-Vis), and infrared (IR) spectroscopy. IR spectra can indicate which atoms of the ligand (e.g., the nitrogen of the azo group and the oxygen of the naphtholic hydroxyl group) are involved in bonding to the metal ion. nih.govacs.org Electronic spectra reveal d-d electronic transitions that are characteristic of specific geometries. For many transition metal complexes with bidentate azo-naphthol ligands, octahedral or distorted octahedral geometries are common, often involving a 1:2 metal-to-ligand ratio. ekb.egresearchgate.net

Specific proposed geometries for metal complexes of this compound cannot be detailed as the necessary spectroscopic and magnetic data are absent from the available literature.

Thermal Stability Analysis of Complexes (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is used to study the thermal stability of the metal complexes and to ascertain their composition, particularly the presence of coordinated or lattice water molecules. The TGA curve plots the percentage of mass loss against temperature. The decomposition steps can correspond to the loss of water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. This analysis provides valuable information about the stoichiometry and thermal stability of the synthesized complexes. nih.govresearchgate.net

A data table detailing the thermal decomposition steps and mass loss percentages for complexes of this compound cannot be provided as TGA data has not been reported in the searched scientific literature.

Vii. Mechanistic Aspects of Reactivity and Degradation

Photoisomerization and Photoreactivity Mechanisms (e.g., E/Z Isomerization)

The photoreactivity of azo compounds like 4-((Dimethylphenyl)azo)-1-naphthol is primarily centered around the azo group, which acts as a chromophore. Upon absorption of light, typically in the UV-Visible range, these molecules can undergo several photophysical and photochemical processes.

A key process is E/Z isomerization (also known as trans-cis isomerization) around the nitrogen-nitrogen double bond. The E-isomer (trans), where the aromatic rings are on opposite sides of the azo bond, is generally the more thermodynamically stable form. When irradiated with light of a suitable wavelength, it can be converted to the less stable Z-isomer (cis). This transformation alters the molecule's geometry and electronic properties. The process is often reversible, with the Z-isomer reverting to the more stable E-form either thermally or upon irradiation with a different wavelength of light.

Beyond isomerization, prolonged or high-energy irradiation can lead to photodegradation. The breakdown of the –N=N– bonds is a key step in the decolorization of azo dyes. nih.gov Studies on model azo dyes show that hydroxyl radicals are often the dominant reactive species in photodegradation processes under UV irradiation. researchgate.net The initial steps typically involve the formation of hydroxylated derivatives, which can then undergo further breakdown. researchgate.net The specific pathway and efficiency of photodegradation can be influenced by the presence and position of functional groups on the aromatic rings. nih.gov

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is dominated by the electrochemical reduction of the azo group. This process is typically irreversible and is the basis for many analytical and degradation techniques.

Cyclic voltammetry studies on similar azo dyes reveal that the -N=N- group is electroactive and undergoes a reduction process at a glassy carbon electrode. derpharmachemica.com The general mechanism for the reduction of an azo group in an aqueous medium occurs in steps:

First Reduction Step: The azo group accepts two electrons and two protons to form a hydrazo intermediate (-NH-NH-). -N=N- + 2H⁺ + 2e⁻ → -NH-NH- derpharmachemica.com

Second Reduction Step (Cleavage): The hydrazo intermediate is unstable and can be further reduced, which involves the cleavage of the nitrogen-nitrogen single bond. This step also consumes two electrons and two protons, yielding two primary aromatic amine molecules. -NH-NH- + 2H⁺ + 2e⁻ → 2(-NH₂) derpharmachemica.com

The irreversibility of this process is often noted by the absence of a corresponding oxidation peak in the reverse scan of a cyclic voltammogram, indicating that the chemical transformation (cleavage) following the initial electron transfer is rapid. derpharmachemica.com The exact potential at which this reduction occurs depends on factors such as the pH of the solution and the specific substituents on the aromatic rings.

Chemical Degradation Pathways

Chemical degradation is a critical aspect of the environmental fate of azo dyes. These processes aim to break down the complex and often colored molecule into simpler, less harmful substances.

The most significant chemical degradation pathway for azo dyes is the reductive cleavage of the azo linkage. researchgate.net This reaction is responsible for the decolorization of the dye, as the azo group is the primary chromophore. The cleavage can be initiated by various chemical reducing agents or catalyzed by enzymes known as azoreductases in biological systems. researchgate.netnih.gov

The fundamental reaction involves the breaking of the -N=N- double bond and the formation of two aromatic amines. nih.gov This transformation can be represented as:

R₁-N=N-R₂ + 4[H] → R₁-NH₂ + R₂-NH₂

Where R₁ and R₂ represent the dimethylphenyl and naphthol portions of the molecule, respectively, and [H] represents the reducing equivalents. This process is effectively a hydrogenation of the azo bond, leading to its complete scission. Because many aromatic amines are known to be toxic or genotoxic, this degradation step, while achieving decolorization, can generate metabolites of significant concern. nih.gov

The investigation of transformation products (TPs) is essential for a complete understanding of the degradation pathway. For this compound, the primary TPs from reductive cleavage are two distinct aromatic amines.

Based on the structure of the parent molecule, the expected products of reductive cleavage are:

An isomer of Xylidine (Dimethylaniline)

4-amino-1-naphthol

Further degradation of these primary aromatic amine products can occur, especially under aggressive oxidative conditions such as treatment with Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst). razi.ac.irnih.gov This advanced oxidation process can lead to the opening of the aromatic rings. Studies on the degradation of other naphthalene-based azo dyes have identified subsequent transformation products, including: nih.govresearchgate.net

Hydroxylated derivatives of the primary amines.

Quinone-like structures , resulting from the oxidation of hydroxylated aromatics. nih.gov

Short-chain carboxylic acids (e.g., maleic acid, benzoic acid) from the cleavage of the aromatic rings. researchgate.net

Ultimately, complete mineralization to carbon dioxide, water, and inorganic ions under ideal conditions. nih.gov

The identification of these products often requires sophisticated analytical techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.